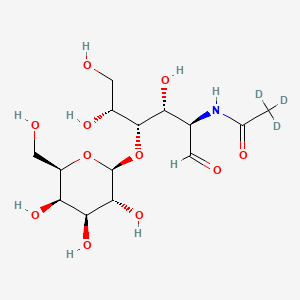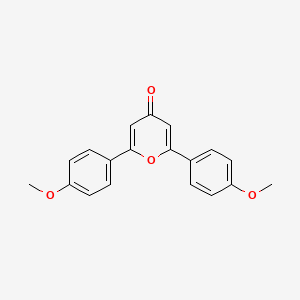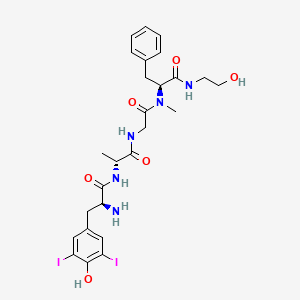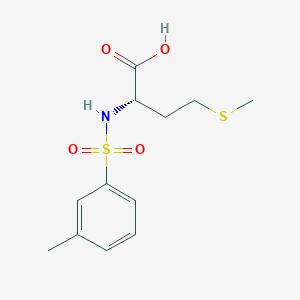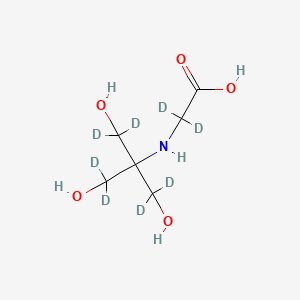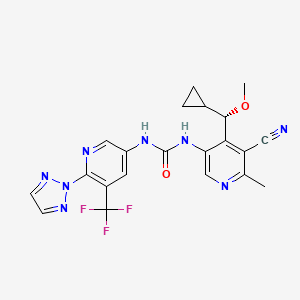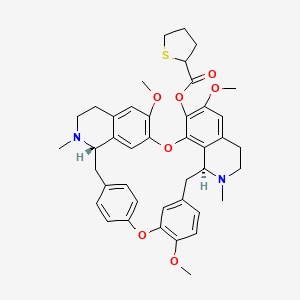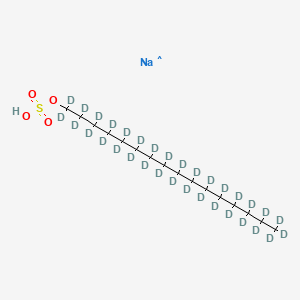
Sodium hexadecyl sulfate-d33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexadecyl sulfate-d33 is a deuterium-labeled version of sodium hexadecyl sulfate. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental applications. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the compound’s pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hexadecyl sulfate-d33 typically involves the deuteration of sodium hexadecyl sulfate. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium into the compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the efficient production of the compound. The purity and isotopic labeling are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Sodium hexadecyl sulfate-d33 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium, which can alter the reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Sodium hexadecyl sulfate-d33 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is employed in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of sodium hexadecyl sulfate-d33 involves its interaction with molecular targets and pathways. The deuterium labeling can affect the compound’s binding affinity and interaction with enzymes and receptors. This can lead to changes in the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug interactions and metabolic pathways .
Comparison with Similar Compounds
- Sodium tetradecyl sulfate
- Sodium dodecyl sulfate
- Sodium octadecyl sulfate
Comparison: Sodium hexadecyl sulfate-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The presence of deuterium can significantly alter the compound’s properties, making it more stable and providing valuable insights into reaction mechanisms and metabolic pathways. This uniqueness makes this compound a preferred choice for specific research applications .
Properties
Molecular Formula |
C16H34NaO4S |
|---|---|
Molecular Weight |
378.7 g/mol |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2; |
InChI Key |
HMWHAHJOIHEFOG-XZAQTRAVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


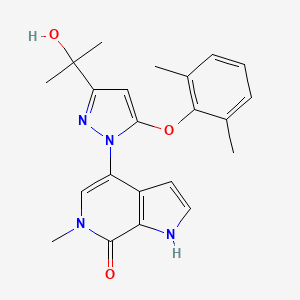
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)

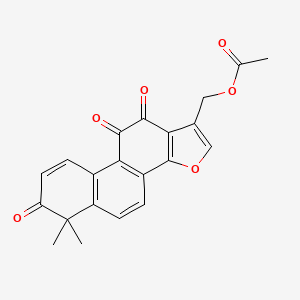
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)
